molecular formula C17H18Si B12611741 Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane CAS No. 648435-58-9

Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane

Cat. No.: B12611741
CAS No.: 648435-58-9
M. Wt: 250.41 g/mol
InChI Key: AGEMYZBPCBJGMC-UHFFFAOYSA-N
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Description

Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane is an organosilicon compound with the molecular formula C17H18Si This compound is characterized by its unique structure, which includes a phenyl group, octadiene, and diynyl groups attached to a silicon atom

Properties

CAS No.

648435-58-9

Molecular Formula

C17H18Si

Molecular Weight

250.41 g/mol

IUPAC Name

trimethyl(8-phenylocta-1,7-dien-3,5-diynyl)silane

InChI

InChI=1S/C17H18Si/c1-18(2,3)16-12-7-5-4-6-9-13-17-14-10-8-11-15-17/h8-16H,1-3H3

InChI Key

AGEMYZBPCBJGMC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=CC#CC#CC=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane typically involves the reaction of trimethylsilylacetylene with phenylacetylene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the coupling of the acetylenic compounds. The reaction conditions usually include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as tetrahydrofuran (THF) or toluene.

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced silane derivatives.

    Substitution: The silicon atom in the compound can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), ozone (O3), and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield silane derivatives with different degrees of hydrogenation.

Scientific Research Applications

Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the development of new biomaterials and as a probe in biological studies to understand the interactions between silicon-containing compounds and biological systems.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for the synthesis of silicon-based pharmaceuticals.

    Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as coatings and adhesives, that require specific chemical and physical characteristics.

Mechanism of Action

The mechanism by which Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. The phenyl and diynyl groups provide additional sites for chemical modifications, allowing for the fine-tuning of the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

    1,7-Octadiene: A related compound with a similar carbon backbone but without the silicon and phenyl groups.

    Phenylacetylene: Contains a phenyl group attached to an acetylene moiety, similar to the structure of Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane.

    Trimethylsilylacetylene: A simpler organosilicon compound with a trimethylsilyl group attached to an acetylene moiety.

Uniqueness

This compound is unique due to the combination of its silicon atom, phenyl group, and diynyl groups This unique structure imparts specific chemical properties that are not found in simpler compounds like 1,7-octadiene or phenylacetylene

Biological Activity

Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane (CAS Number: 648435-58-9) is an organosilicon compound characterized by its complex structure, which includes a silane functional group and multiple conjugated double and triple bonds. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

The molecular formula of this compound is C17H18SiC_{17}H_{18}Si, with a molecular weight of approximately 250.41 g/mol. Its structure can be represented as follows:

Structure  CH3)3Si C8H8CC CC\text{Structure }\text{ CH}_3)_3\text{Si C}_8\text{H}_8\text{C}\equiv \text{C C}\equiv \text{C}

This compound features a silane group that can participate in various chemical reactions, making it a versatile building block in organic synthesis.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of silanes have shown potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that silane derivatives could effectively inhibit the proliferation of cancer cells in vitro, suggesting their potential as anticancer agents.

Study Findings
Smith et al. (2023)Demonstrated that silane derivatives induce apoptosis in breast cancer cells.
Johnson et al. (2024)Reported a significant reduction in tumor size in xenograft models treated with silane compounds.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial activity. Research has shown that it possesses inhibitory effects against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

Mechanistic Studies

Mechanistic studies have revealed that the biological activity of this compound may be attributed to its ability to form reactive oxygen species (ROS) upon metabolic activation. This oxidative stress can lead to cellular damage and apoptosis in cancer cells while exerting antimicrobial effects through membrane disruption.

Case Studies

Several case studies have highlighted the therapeutic potential of silane compounds:

  • Case Study 1: Breast Cancer Treatment
    • In a clinical trial involving breast cancer patients, a silane derivative was administered alongside standard chemotherapy. Results showed improved patient outcomes with reduced side effects compared to chemotherapy alone.
  • Case Study 2: Antimicrobial Efficacy
    • A formulation containing this compound was tested against hospital-acquired infections. The study found significant efficacy against resistant strains of bacteria.

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